1-acetyl-N-{4-ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}piperidine-4-carboxamide
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Overview
Description
1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the thiophene ring, and the pyridine ring. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Thiophene Ring: Thiophene rings can be synthesized through various methods, including the reaction of anthranilic acid derivatives.
Formation of the Pyridine Ring: Pyridine rings can be synthesized through chemodivergent synthesis methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Indole Derivatives: Possess various biological activities such as antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C22H28N4O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-acetyl-N-[4-ethyl-5-methyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O3S/c1-4-18-14(2)30-22(19(18)21(29)24-13-16-6-5-9-23-12-16)25-20(28)17-7-10-26(11-8-17)15(3)27/h5-6,9,12,17H,4,7-8,10-11,13H2,1-3H3,(H,24,29)(H,25,28) |
InChI Key |
ZZVZNNJZCHHRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3CCN(CC3)C(=O)C)C |
Origin of Product |
United States |
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